Ethyl(ethynyl)mercury

Description

Ethylmercury (C₂H₅Hg⁺) is an organomercury compound historically used as a fungicide and bactericide, notably in formulations like ethylmercury chloride (EMC), ethylmercury phosphate (EMP), and ethylmercury p-toluene sulfonamide (EMTS). Unlike methylmercury, which bioaccumulates in aquatic food chains, ethylmercury has shorter environmental persistence due to faster degradation. Its primary applications included seed treatment and pharmaceuticals, though its use has declined due to toxicity concerns.

Properties

CAS No. |

82490-17-3 |

|---|---|

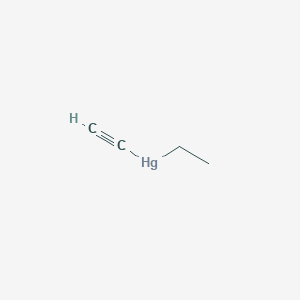

Molecular Formula |

C4H6Hg |

Molecular Weight |

254.68 g/mol |

IUPAC Name |

ethyl(ethynyl)mercury |

InChI |

InChI=1S/C2H5.C2H.Hg/c2*1-2;/h1H2,2H3;1H; |

InChI Key |

JTOVXSBGNYTHGT-UHFFFAOYSA-N |

Canonical SMILES |

CC[Hg]C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl(ethynyl)mercury typically involves the reaction of ethynylmercury chloride with ethylmagnesium bromide (Grignard reagent). The reaction proceeds as follows: [ \text{C}_2\text{H}_5\text{MgBr} + \text{C}_2\text{H}_5\text{HgCl} \rightarrow \text{C}_2\text{H}_5\text{HgC}_2\text{H} + \text{MgBrCl} ]

This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is typically stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound is not common due to its high toxicity and limited applications. when produced, it follows similar synthetic routes as described above, with stringent controls to prevent environmental contamination and ensure the safety of workers.

Chemical Reactions Analysis

Types of Reactions

Ethyl(ethynyl)mercury can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form mercury (II) oxide and other by-products.

Reduction: Reduction reactions can convert this compound to elemental mercury and hydrocarbons.

Substitution: The ethyl and ethynyl groups can be substituted with other organic groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

Oxidation: Mercury (II) oxide (HgO) and carbon dioxide (CO₂).

Reduction: Elemental mercury (Hg) and ethane (C₂H₆).

Substitution: Various organomercury compounds depending on the nucleophile used.

Scientific Research Applications

Ethyl(ethynyl)mercury has limited applications in scientific research due to its toxicity. it has been studied for its potential use in:

Chemistry: As a reagent in organic synthesis for the formation of carbon-carbon bonds.

Biology: Investigating the effects of organomercury compounds on biological systems.

Medicine: Limited use in the past as a preservative in vaccines, although this has been largely discontinued due to safety concerns.

Industry: Occasionally used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl(ethynyl)mercury involves its interaction with thiol groups (-SH) in proteins and enzymes. This interaction disrupts the normal function of these biomolecules, leading to cellular toxicity. The compound can also cross the blood-brain barrier, leading to neurological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Organomercury compounds vary in alkyl/aryl groups, influencing their stability, solubility, and volatility:

- Ethylmercury (C₂H₅Hg⁺) : Moderately volatile; forms salts like EMC (ethylmercury chloride, CAS 16056-37-4).

- Methylmercury (CH₃Hg⁺) : Highly volatile and lipophilic, leading to bioaccumulation in aquatic systems.

- Phenylmercury (C₆H₅Hg⁺) : Low volatility; used as phenylmercury acetate (PMA, CAS 62-38-4).

- Methoxyethylmercury (CH₃OCH₂CH₂Hg⁺) : Intermediate volatility; used in methoxyethylmercury chloride (CAS 123-88-6).

Table 1: Key Physicochemical Properties

Toxicity Profiles

- Ethylmercury : Demonstrates lower neurotoxicity compared to methylmercury. Magos et al. (1985) reported ethylmercury’s faster clearance from the brain and reduced neurotoxic effects in animal models. However, chronic exposure still risks renal and immune toxicity.

- Methylmercury : Potent neurotoxicant; bioaccumulates in fish and humans, causing developmental deficits (e.g., Minamata disease).

- Phenylmercury: Toxicity resembles inorganic mercury, primarily causing nephrotoxicity rather than neurotoxicity.

- Methoxyethylmercury: Limited data, but animal studies suggest moderate toxicity with renal and hepatic damage.

Table 2: Comparative Toxicity Data

Analytical Detection Methods

Ethylmercury and its analogs are quantified using advanced chromatographic techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.